molecular formula C17H22ClNO3 B12351835 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

Cat. No.: B12351835
M. Wt: 323.8 g/mol
InChI Key: RGSDGLBGYMHFRV-UHFFFAOYSA-N
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Description

2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of phenethylamine and is characterized by the presence of methoxy groups on the phenyl ring, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and phenol under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological and pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C17H21NO3.ClH/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19;/h3-8,11,18-19H,9-10,12H2,1-2H3;1H

InChI Key

RGSDGLBGYMHFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O.Cl

Origin of Product

United States

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